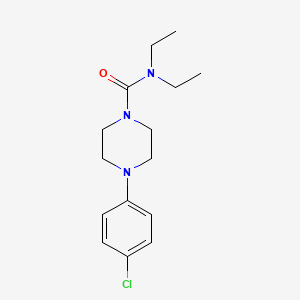

4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide

Description

4-(4-Chlorophenyl)-N,N-diethylpiperazine-1-carboxamide is a piperazine derivative featuring a 4-chlorophenyl substituent at the piperazine nitrogen and a diethylcarboxamide group. Its structure combines aromatic and aliphatic components, making it a versatile scaffold in medicinal chemistry. The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the diethylcarboxamide moiety modulates electronic properties and solubility.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O/c1-3-17(4-2)15(20)19-11-9-18(10-12-19)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJWSKAMRFUUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected and further cyclized to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide with analogs differing in substituent position, functional groups, or heterocyclic appendages. Key parameters include synthetic yields, physicochemical properties, and biological activity.

Key Observations:

Substituent Position Effects :

- Halogen Placement : A4 (2-Cl-Ph, ) and A5 (3-Cl-Ph, ) exhibit lower yields (45.2–47.7%) compared to A6 (4-Cl-Ph, 48.1%), suggesting para-substitution optimizes synthetic efficiency .

- Carboxamide Variations : Replacement of diethylcarboxamide with aryl groups (e.g., 4-acetylphenyl in ) increases molecular weight (357.84 g/mol) and may alter solubility .

Biological Activity: Anticancer Activity: A6 () and compound 17a () demonstrate in vitro anticancer activity, with IC₅₀ values influenced by heterocyclic appendages (e.g., phthalazine vs. quinazolinone) . Receptor Binding: Norbo-11 () and triazolopyridazine derivatives () show affinity for serotonin and kinase targets, respectively, highlighting the role of bulky substituents in receptor selectivity .

Physicochemical Properties :

- Melting Points : A2–A6 () have melting points >189°C, consistent with crystalline solids. The target compound’s diethylcarboxamide may lower its melting point due to reduced symmetry .

- Lipophilicity : The 4-chlorophenyl group increases logP values across analogs, but diethylcarboxamide may reduce it compared to aryl carboxamides (e.g., ) .

Functional Group and Pharmacophore Analysis

Table 2: Pharmacophoric Features

- Steric Effects: Norbo-11’s bicycloheptene introduces steric bulk, limiting membrane permeability compared to the target compound’s linear substituents .

Biological Activity

4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a chlorophenyl group and a diethylcarboxamide moiety. This unique configuration contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 295.79 g/mol |

| CAS Number | 80534-01-6 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study utilizing the MTT assay, it was found to inhibit the proliferation of cancer cell lines, although its efficacy was lower than that of established chemotherapeutic agents like 5-fluorouracil. The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to dopamine receptors, particularly the D4 subtype, which has implications in neuropharmacology.

- Enzyme Inhibition : It potentially inhibits enzymes involved in cancer cell metabolism and microbial growth.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial effects of several piperazine derivatives, including this compound. The results showed that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -

Anticancer Activity Assessment

In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated that while it had some cytotoxic effects, it was less potent than traditional chemotherapeutics but showed promise for further development .

Comparison with Similar Compounds

When compared to other piperazine derivatives, this compound stands out due to its specific substitution pattern, which influences its biological activities.

| Compound | Activity |

|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Antiviral |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides | Antitubercular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.